N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a dimethylaminoethyl group, a phenyl ring, a trifluoromethyl group, a benzo[d]thiazol-2-yl group, an isoxazole ring, and a carboxamide group . Each of these groups can have distinct chemical properties and can contribute to the overall biological activity of the compound.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The electronic distribution and the spatial arrangement of these groups can greatly influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the amine group might undergo alkylation, acylation, or other reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group and the basic dimethylamino group could influence its solubility and acid-base properties .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, similar in structure to the compound , have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These derivatives offer enhanced stability and higher inhibition efficiencies, suggesting potential applications of N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride in protecting metal surfaces from corrosion (Hu et al., 2016).
Antimicrobial Activities
Thiazole and pyrazole derivatives, which share structural features with the compound in focus, have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives have shown promising antimicrobial activities, indicating the potential of the specified compound in contributing to the development of new antimicrobial agents (Gouda et al., 2010).
Synthesis of Novel Compounds
The compound serves as a precursor for the synthesis of a variety of heterocyclic compounds, demonstrating its utility in the field of synthetic organic chemistry. It has been utilized in reactions with nitrogen nucleophiles to generate new structures with potential biological activities, illustrating its versatility in contributing to the discovery of novel therapeutic agents (Bondock et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-5-phenyl-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2S.ClH/c1-28(2)11-12-29(20(30)16-13-17(31-27-16)14-7-4-3-5-8-14)21-26-19-15(22(23,24)25)9-6-10-18(19)32-21;/h3-10,13H,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFPVPDPQNVCJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.